CAY10681

Descripción general

Descripción

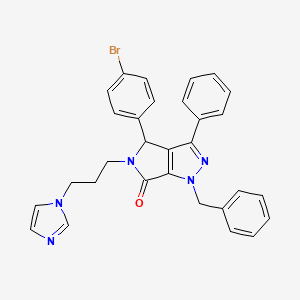

CAY10681 is a dual modulator of p53-MDM2 interaction and NF-κB signaling . It potently binds MDM2 (K i = 250 nM), reducing MDM2-mediated turnover of p53 . CAY10681 also inhibits phosphorylation of IκBα and dose-dependently reduces nuclear accumulation of p65 . It blocks the proliferation of cancer cell lines (IC 50 s range from 33 to 37 µM) .

Molecular Structure Analysis

The molecular formula of CAY10681 is C30H26BrN5O . The InChi Code is InChI=1S/C30H26BrN5O/c31-25-14-12-24 (13-15-25)28-26-27 (23-10-5-2-6-11-23)33-36 (20-22-8-3-1-4-9-22)29 (26)30 (37)35 (28)18-7-17-34-19-16-32-21-34/h1-6,8-16,19,21,28H,7,17-18,20H2 .

Physical And Chemical Properties Analysis

CAY10681 is a crystalline solid . It has a formula weight of 552.5 . It has a solubility of 30 mg/ml in DMF, DMSO, and Ethanol . In Ethanol:PBS (pH 7.2) (1:3), it has a solubility of 0.25 mg/ml .

Aplicaciones Científicas De Investigación

1. Biochar Application in Agriculture

- Biochar Amendment for Rice Production : A study by Asai et al. (2009) explored the effects of biochar application on soil physical properties and grain yields of upland rice. The results indicated improvements in soil productivity, suggesting potential agricultural applications.

2. Medical Research and Cancer Therapy

- Histone Deacetylase HDAC6 Inhibitor CAY10603 : Research by Kukushkin & Svetlikova (2019) demonstrated that CAY10603, a variant of CAY10681, effectively inhibits HDAC6 in murine fibroblasts. This inhibition blocks the cell cycle and promotes senescence, indicating potential for cancer therapy.

3. Wound Healing Research

- Leukotriene B4 Receptor Type 2 Agonist CAY10583 : A study by Luo et al. (2017) found that CAY10583, another variant of CAY10681, accelerates wound healing in diabetic rats by stimulating keratinocytes and fibroblasts. This suggests its potential as a pharmaceutical agent for diabetic wounds.

4. Ophthalmology and Diabetic Retinopathy

- HDAC6 Inhibitor CAY10603 in Retinal Pigment Epithelial Cells : The study by Yang et al. (2020) revealed that CAY10603 reduces oxidative stress, inflammation, and apoptosis in retinal cells under high glucose conditions. This indicates a potential therapeutic application for diabetic retinopathy.

5. Biosensing Technology

- FRET Sensor for Phosphoinositides : Cicchetti et al. (2004) developed a sensor, termed CAY, for phosphoinositides in fibroblasts. This sensor displays changes in dynamic membrane structures, highlighting its application in biosensing technologies (Cicchetti et al., 2004).

Mecanismo De Acción

Target of Action

CAY10681 is a dual modulator that primarily targets two key proteins: p53 and MDM2 . It potently binds to MDM2, reducing MDM2-mediated turnover of p53 . The p53 protein is a tumor suppressor, which means it regulates cell division by keeping cells from growing and dividing too rapidly or in an uncontrolled way .

Mode of Action

CAY10681 interacts with its targets by binding to MDM2, which leads to a reduction in the turnover of p53 . This results in an increase in p53 levels, promoting its tumor suppressor activity .

Biochemical Pathways

CAY10681 also modulates the NF-κB signaling pathway . It inhibits the phosphorylation of IκBα, which results in a dose-dependent reduction in the nuclear accumulation of p65 . The NF-κB signaling pathway plays a crucial role in regulating the immune response to infection and is implicated in cancer-related processes .

Pharmacokinetics

This suggests that the compound is well-absorbed and distributed within the body, which is crucial for its bioavailability and therapeutic efficacy .

Result of Action

The action of CAY10681 leads to the blockage of the proliferation of cancer cell lines . It has been shown to inhibit tumor growth in A549 xenografts in nude mice . This suggests that the compound’s action at the molecular and cellular level can have significant effects on tumor growth and cancer progression .

Safety and Hazards

Propiedades

IUPAC Name |

1-benzyl-4-(4-bromophenyl)-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26BrN5O/c31-25-14-12-24(13-15-25)28-26-27(23-10-5-2-6-11-23)33-36(20-22-8-3-1-4-9-22)29(26)30(37)35(28)18-7-17-34-19-16-32-21-34/h1-6,8-16,19,21,28H,7,17-18,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXBRCFEDOCBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)C(=N2)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(4-bromophenyl)-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one | |

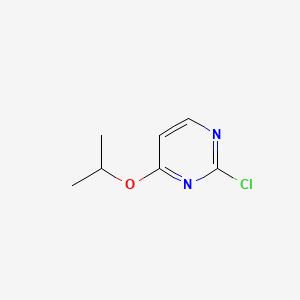

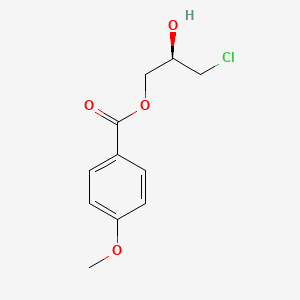

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

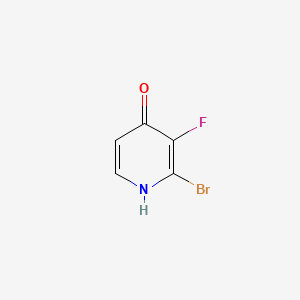

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)

![4-Hydroxy-5-[4-(N-methylanilino)-6-[m-[2-(sodiooxysulfonyloxy)ethylsulfonyl]anilino]-1,3,5-triazin-2-ylamino]-3-(o-sodiosulfophenylazo)-2,7-naphthalenedisulfonic acid disodium salt](/img/structure/B570366.png)